molecular formula C15H12BrNO3 B5759919 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B5759919
M. Wt: 334.16 g/mol
InChI Key: IXUJAEKKFSJQIB-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as BDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDB is a benzodioxin derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter .

Mode of Action

This compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in many functions of the nervous system, including muscle movement, breathing, heart rate, and learning. By inhibiting cholinesterase enzymes, the compound disrupts this pathway, leading to an accumulation of acetylcholine .

Pharmacokinetics

Pharmacokinetic studies of similar compounds, such as sulfonamides, confirm their absorption from the gastrointestinal tract . These compounds are metabolized in the liver, and inactive compounds are excreted through bile or feces . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to various effects at the molecular and cellular level, depending on the specific context and concentration of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets

Biochemical Analysis

Biochemical Properties

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. The compound’s interaction with these enzymes could potentially influence a variety of biochemical reactions.

Cellular Effects

Related compounds have shown antibacterial activity, particularly against Escherichia coli and Bacillus subtilis . This suggests that this compound may also have effects on bacterial cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effects on cholinesterases and lipoxygenase suggest that it may bind to these enzymes and alter their activity . This could lead to changes in gene expression and other cellular processes.

Properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUJAEKKFSJQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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